3-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
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Overview
Description
3-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is an organic compound with a complex structure that includes a methoxyphenyl group, a pyridazinone ring, and a propanoic acid moiety
Preparation Methods
The synthesis of 3-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid can be achieved through several synthetic routes. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where reagents like sodium hydroxide or potassium tert-butoxide can replace the methoxy group with other functional groups.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Scientific Research Applications
3-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
When compared to similar compounds, 3-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid stands out due to its unique combination of a methoxyphenyl group, a pyridazinone ring, and a propanoic acid moiety. Similar compounds include:
3-(4-Methoxyphenyl)propionic acid: Lacks the pyridazinone ring, making it less complex and potentially less versatile in its applications.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Contains a hydroxyl group instead of a methoxy group, which can alter its reactivity and biological interactions.
3-(3,4-Dimethoxyphenyl)propanoic acid:
Properties
Molecular Formula |
C14H14N2O4 |
---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propanoic acid |
InChI |
InChI=1S/C14H14N2O4/c1-20-11-4-2-10(3-5-11)12-6-7-13(17)16(15-12)9-8-14(18)19/h2-7H,8-9H2,1H3,(H,18,19) |
InChI Key |
AOIIKHYIGZVKII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC(=O)O |
Origin of Product |
United States |
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